molecular formula C14H8F2 B13942177 4'-Ethynyl-2,4-difluoro-biphenyl

4'-Ethynyl-2,4-difluoro-biphenyl

Cat. No.: B13942177
M. Wt: 214.21 g/mol
InChI Key: AVUOTFYNSCPADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Ethynyl-2,4-difluoro-biphenyl is an organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethynyl-2,4-difluoro-biphenyl typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of 4’-Ethynyl-2,4-difluoro-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Ethynyl-2,4-difluoro-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’-Ethynyl-2,4-difluoro-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Ethynyl-2,4-difluoro-biphenyl involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atoms enhance the compound’s stability and can affect its electronic properties, making it a valuable component in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Ethynyl-2-fluoro-biphenyl
  • 4’-Ethynyl-2,4-difluoro-2’-deoxyadenosine
  • 4’-Ethynyl-2,4-difluoro-phenyl

Uniqueness

4’-Ethynyl-2,4-difluoro-biphenyl is unique due to the presence of both ethynyl and difluoro groups, which impart distinct chemical properties. The combination of these functional groups enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C14H8F2

Molecular Weight

214.21 g/mol

IUPAC Name

1-(4-ethynylphenyl)-2,4-difluorobenzene

InChI

InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16/h1,3-9H

InChI Key

AVUOTFYNSCPADS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.